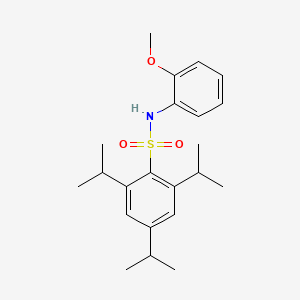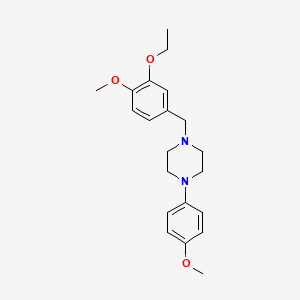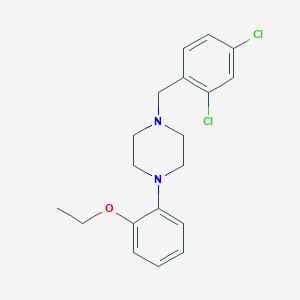
1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine
説明
1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of piperazine compounds. It is a structural analog of TFMPP (trifluoromethylphenylpiperazine), which is a commonly used research chemical. mCPP has been studied extensively in the field of neuroscience due to its ability to modulate the activity of serotonin receptors in the brain.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine involves its binding to serotonin receptors in the brain. It has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A and 5-HT2C receptors. This results in the modulation of serotonin signaling pathways in the brain, leading to changes in mood, cognition, and behavior. The exact mechanism by which this compound produces its effects is still not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and other neurotransmitters in the brain, leading to changes in mood and behavior. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in regulating stress response. This compound has been shown to increase cortisol levels and alter the activity of the HPA axis, leading to changes in stress response and behavior.
実験室実験の利点と制限
MCPP has several advantages as a research tool. It is a well-characterized compound that has been extensively studied in the field of neuroscience. It has a well-defined mechanism of action and produces a wide range of effects on serotonin signaling pathways in the brain. However, there are also several limitations to using 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine as a research tool. It has been shown to produce a wide range of effects that are not specific to any one receptor subtype. This can make it difficult to interpret the results of experiments using this compound. Additionally, the effects of this compound can vary depending on the dose and administration route, which can make it difficult to compare results across different studies.
将来の方向性
There are several future directions for 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine research. One area of interest is the role of this compound in regulating stress response and behavior. It has been shown to modulate the activity of the HPA axis, which plays a crucial role in regulating stress response. Further research is needed to understand the exact mechanism by which this compound produces these effects and to explore its potential as a treatment for stress-related disorders. Another area of interest is the role of this compound in regulating mood and behavior. It has been shown to produce effects on serotonin signaling pathways in the brain, which are known to play a crucial role in regulating mood and behavior. Further research is needed to understand the specific receptor subtypes that are responsible for these effects and to explore its potential as a treatment for mood disorders such as depression and anxiety.
In conclusion, this compound is a psychoactive drug that has been extensively studied in the field of neuroscience. It has a well-defined mechanism of action and produces a wide range of effects on serotonin signaling pathways in the brain. While there are several limitations to using this compound as a research tool, it has several advantages and has the potential to be a valuable tool for studying the role of serotonin receptors in the brain and their potential as targets for treating neurological disorders.
科学的研究の応用
MCPP has been used extensively in the field of neuroscience to study the role of serotonin receptors in the brain. It has been shown to bind to multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. These receptors are known to play a crucial role in regulating mood, cognition, and behavior. 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine has been used as a tool to study the function of these receptors and their role in various neurological disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2/c18-14-2-1-3-15(11-14)22-8-6-21(7-9-22)12-13-4-5-16(19)17(20)10-13/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPSHRDOOXYSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441016.png)
![1-[(4-bromo-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441020.png)

![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3441042.png)

![1-(2-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441055.png)
![1-(3-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441062.png)
![N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline](/img/structure/B3441082.png)

![1-(2-ethoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3441094.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3441102.png)

